3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylmethyl group, and a dihydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-methoxybenzaldehyde with anthranilic acid to form the intermediate Schiff base This intermediate is then cyclized under acidic conditions to yield the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazoline core can be reduced to form a hydroxyl group.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3-hydroxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide.
Reduction: Formation of 3-(3-methoxyphenyl)-4-hydroxy-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
- 3-(3-methoxyphenyl)-4-hydroxy-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
- 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
The uniqueness of 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H18N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-18-7-4-6-17(12-18)26-14-25-20-11-15(8-9-19(20)22(26)28)21(27)24-13-16-5-2-3-10-23-16/h2-12,14H,13H2,1H3,(H,24,27) |
InChI Key |
ZDKBNEISNWUSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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